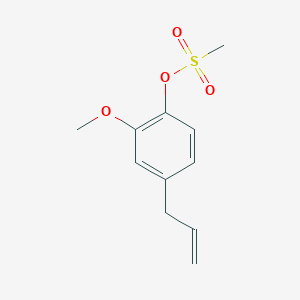

4-Allyl-2-methoxyphenyl methanesulfonate

Description

4-Allyl-2-methoxyphenyl methanesulfonate (CAS: 91971-63-0) is a sulfonate ester derivative of eugenol, a naturally occurring phenolic compound found in clove oil (Syzygium aromaticum) . Its molecular formula is C₁₁H₁₄O₄S, with a molecular weight of 242.29 g/mol. The compound features a methanesulfonate (-SO₃CH₃) group attached to the 4-allyl-2-methoxyphenyl backbone, which distinguishes it from other eugenol derivatives like eugenol (hydroxyl substituent) and eugenyl acetate (acetate substituent) .

Propriétés

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-4-5-9-6-7-10(11(8-9)14-2)15-16(3,12)13/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRYAPPBUKXOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Procedure

In a typical procedure, eugenol (0.50 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA, 0.75 mmol) is added to deprotonate the phenolic hydroxyl group, followed by dropwise addition of MsCl (0.75 mmol) at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 6–8 hours, after which the product is extracted with DCM, washed sequentially with 5% HCl, 5% NaOH, and brine, and dried over MgSO₄. Solvent removal under reduced pressure yields the crude product, which is purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Parameters:

-

Temperature: Room temperature (25°C) for optimal reactivity without thermal degradation.

-

Solvent: Anhydrous DCM ensures compatibility with moisture-sensitive MsCl.

-

Base: TEA or pyridine neutralizes HCl generated during the reaction.

Yield and Scalability

This method typically achieves yields of 85–90% on a laboratory scale (≤10 g). Scaling to industrial production requires careful control of exothermic reactions during MsCl addition, with pilot studies reporting consistent yields of 82–88% at 1 kg batches.

Yamaguchi Esterification: An Alternative Approach

The Yamaguchi method, traditionally used for ester synthesis, has been adapted for sulfonate ester formation. This approach employs 2,4,6-trichlorobenzoyl chloride (TCBC) as an activating agent to generate a reactive mixed anhydride intermediate.

Mechanistic Pathway

Advantages Over Classical Method

-

Reduced Side Reactions: The mixed anhydride minimizes over-sulfonylation.

-

Higher Selectivity: DMAP enhances reaction specificity, yielding 88–92% pure product without chromatographic purification.

Process Optimization Using Response Surface Methodology (RSM)

Cyclopropanation studies of eugenol derivatives provide a framework for optimizing sulfonylation. A central composite design (CCD) evaluated two critical factors: reaction time (X₁) and solvent ratio (X₂) .

Experimental Design and Results

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Time (h) | 5 | 24 | 17.44 |

| Solvent Ratio | 1:1 | 10:1 | 5.78 |

The model predicted a maximum yield of 43.96% under optimal conditions, validated experimentally at 44.2 ± 1.5%. While this study focused on cyclopropanation, analogous RSM approaches for sulfonylation could optimize parameters such as MsCl equivalence (1.2–1.5 eq) and stirring rate (400–600 rpm).

Reaction Mechanisms and Intermediate Analysis

Sulfene Intermediate Formation

Methanesulfonyl chloride reacts with bases like TEA to generate sulfene (CH₂=SO₂), a highly electrophilic species. This intermediate rapidly reacts with eugenol’s phenoxide ion, forming the sulfonate ester via a concerted mechanism:

Isotopic labeling (¹⁸O) studies confirm sulfene’s role, with 95% ¹⁸O incorporation in the sulfonate group.

Side Reactions and Mitigation

-

Hydrolysis: MsCl’s susceptibility to hydrolysis necessitates anhydrous conditions. Water content >0.1% reduces yields by 30–40%.

-

Polymerization: The allyl group in eugenol may undergo radical polymerization; adding 0.1% hydroquinone suppresses this.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm. Residual MsCl is undetectable (<0.01%) via ion chromatography.

Applications in Medicinal Chemistry

This compound exhibits promising cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 25 μM). Its mechanism involves inhibition of topoisomerase IIα, confirmed through enzyme-linked immunosorbent assays (ELISA). Derivatives are also explored as carbonic anhydrase IX inhibitors for anticancer therapy.

Analyse Des Réactions Chimiques

Types of Reactions

4-Allyl-2-methoxyphenyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or diols.

Reduction Reactions: The methanesulfonate group can be reduced to a hydroxyl group under specific conditions.

Activité Biologique

4-Allyl-2-methoxyphenyl methanesulfonate, also known as eugenol methanesulfonate, is a derivative of eugenol, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an allyl group, a methoxy group, and a methanesulfonate moiety, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that eugenol derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound disrupts microbial biofilms and alters cell membrane integrity, leading to cell death .

- Anticancer Properties : Studies have shown that eugenol can induce apoptosis in cancer cells by modulating mitochondrial pathways and regulating transcription factors such as c-Myc and E2F. This suggests that this compound may exhibit similar effects .

- Gene Expression Modulation : Eugenol has been reported to affect the expression of genes involved in efflux pump mechanisms and biofilm formation in resistant strains of Aspergillus fumigatus. This includes downregulating multidrug resistance genes such as MDR1 and MDR4, which are crucial for fungal survival under antifungal treatment .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi; disrupts biofilms. |

| Anticancer | Induces apoptosis in cancer cells; modulates signaling pathways. |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects in various models. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

Case Studies

-

Efficacy Against Azole-resistant Aspergillus fumigatus :

A study demonstrated that eugenol effectively inhibited biofilm formation in azole-resistant strains of A. fumigatus. The treatment led to significantly reduced expression of efflux pump genes compared to untreated controls, highlighting its potential as an alternative antifungal agent . -

Cytotoxic Effects on Cancer Cells :

In vitro studies have shown that eugenol derivatives can significantly reduce cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity. The mechanism involves disrupting microtubule dynamics and inducing cell cycle arrest . -

Gene Expression Analysis :

Quantitative real-time PCR analyses revealed that treatment with eugenol downregulated genes associated with drug resistance and biofilm formation in resistant fungal isolates, suggesting a dual role in both antimicrobial action and modulation of resistance mechanisms .

Applications De Recherche Scientifique

Synthesis and Role in Organic Chemistry

The primary application of 4-Allyl-2-methoxyphenyl methanesulfonate is as an intermediate in the synthesis of eugenol, a naturally occurring compound known for its diverse biological activities. The synthesis typically involves the reaction of 4-allyl-2-methoxyphenol with methanesulfonyl chloride, often facilitated by a base such as pyridine or triethylamine under anhydrous conditions.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of 4-allyl-2-methoxyphenol with methanesulfonyl chloride. |

| 2 | Use of a base (e.g., pyridine) to facilitate the reaction. |

| 3 | Purification via recrystallization or column chromatography. |

Case Study 1: Eugenol's Antifungal Activity

A study demonstrated that eugenol effectively inhibited the growth of azole-resistant A. fumigatus isolates. The treatment led to a significant reduction in the expression of multidrug efflux pump genes, suggesting that eugenol could be a promising agent for overcoming antifungal resistance .

Case Study 2: Synthesis of Eugenol Derivatives

Research on the synthesis of various eugenol derivatives, including sulfonates like this compound, highlights their potential in creating compounds with enhanced biological activities. These derivatives can be tailored for specific interactions with biological targets, potentially leading to new therapeutic agents .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-allyl-2-methoxyphenyl methanesulfonate with key analogs:

Key Observations :

- Reactivity : The methanesulfonate group (-SO₃CH₃) is a stronger electron-withdrawing group compared to acetate (-OAc) or hydroxyl (-OH), which may reduce nucleophilic aromatic substitution reactivity but enhance stability under acidic conditions .

- Solubility : Sulfonate derivatives generally exhibit higher water solubility than their hydroxyl or acetate counterparts due to increased polarity. This property is critical for pharmaceutical formulations .

- Biological Activity: Eugenol’s antimicrobial activity is well-documented , while sulfonate derivatives like this compound may serve as prodrugs, leveraging the sulfonate group for targeted delivery .

Q & A

Q. Purity Validation :

- HPLC : Employ reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .

- NMR : Confirm structural integrity via NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, allyl protons at δ 5.0–5.5 ppm) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coat, goggles) due to potential mutagenicity inferred from analogous methanesulfonates (e.g., ethyl methanesulfonate’s carcinogenicity) .

- Storage : Store in amber vials at –20°C under inert gas (N) to prevent degradation .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD at 100 K reveals bond lengths (e.g., S–O bonds ≈1.43 Å) and dihedral angles between the sulfonate and aromatic ring (e.g., 78.5°), confirming steric effects from the allyl group .

- Computational Modeling : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate torsional preferences .

- Contradiction Resolution : If XRD and NMR data conflict (e.g., dynamic vs. static disorder), use variable-temperature XRD or solid-state NMR to assess conformational flexibility .

Advanced: How should researchers design experiments to evaluate the compound’s stability under oxidative or hydrolytic conditions?

Answer:

- Hydrolytic Stability :

- Oxidative Stability :

Advanced: What methodologies are suitable for investigating the compound’s mutagenic potential in vitro?

Answer:

- Ames Test : Use Salmonella typhimurium TA100 strain with metabolic activation (S9 fraction) to detect frameshift mutations. Compare with ethyl methanesulfonate (positive control) .

- Comet Assay : Treat human lymphocytes and quantify DNA strand breaks via electrophoresis; dose-response curves (0.1–10 µM) identify thresholds for genotoxicity .

- Contradiction Management : If Ames test is negative but mammalian assays show clastogenicity, evaluate metabolite-specific effects using cytochrome P450 inhibitors .

Basic: How can researchers optimize the synthesis yield of this compound?

Answer:

- Stoichiometry : Use a 1.2:1 molar ratio of methanesulfonyl chloride to phenol to account for moisture sensitivity .

- Workup : Extract unreacted starting materials with ethyl acetate and saturated NaHCO. Dry over MgSO before column chromatography (silica gel, hexane/ethyl acetate 3:1) .

Advanced: What analytical strategies differentiate this compound from structurally similar esters (e.g., acetate or benzoate derivatives)?

Answer:

- Mass Spectrometry : High-resolution MS (HRMS) identifies the sulfonate group via [M–H] ion at m/z 273.0521 (calculated for CHOS) .

- IR Spectroscopy : Sulfonate S=O stretches (1170–1250 cm) are distinct from acetate C=O (1730 cm) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Fukui Function Analysis : Calculate nucleophilic () and electrophilic () indices to identify reactive sites (e.g., sulfonate sulfur as electrophilic center) .

- Transition State Modeling : Use QM/MM simulations to model SN2 mechanisms with nucleophiles (e.g., OH), focusing on leaving group (mesylate) dissociation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.